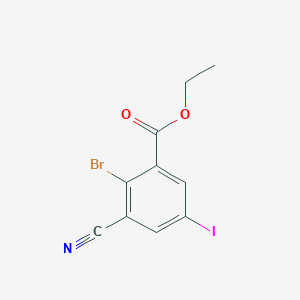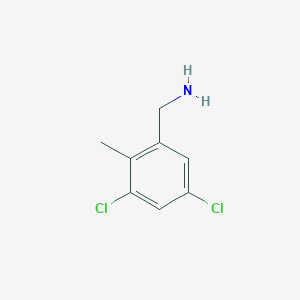![molecular formula C15H14N2O3 B1448950 1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid CAS No. 1000342-24-4](/img/structure/B1448950.png)
1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid
Vue d'ensemble
Description
1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid (hereafter referred to as BHDP) is a heterocyclic compound that is of great interest to the scientific community due to its potential applications in a variety of fields. BHDP is a relatively new compound and has only been studied in the last few years, but it has already been demonstrated to have a wide range of unique properties that make it a promising candidate for further research.
Applications De Recherche Scientifique
Structural and Biochemical Insights
- Analgesic and Anti-inflammatory Potential : Synthesized derivatives of pyrrolo compounds, including those similar in structure to 1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid, have exhibited significant analgesic and anti-inflammatory activities. These compounds have shown promise in both acute and chronic animal models, indicating their potential as therapeutic agents for pain and inflammation (Muchowski et al., 1985).
Molecular Binding and Activity
- Peroxisome Proliferator-Activated Receptor (PPAR) Agonists : Research on similar pyrrolo compounds has revealed that specific structural modifications can result in selective agonistic activity on human PPARα. These findings indicate the potential of such compounds in modulating lipid metabolism and addressing conditions like hyperlipidemia (Miyachi et al., 2019).
Therapeutic Applications and Biological Effects
- Anti-Fatigue Effects : Benzamide derivatives, related structurally to pyrrolo compounds, have been synthesized and investigated for their potential anti-fatigue effects. The studies, particularly focusing on the forced swimming capacity of mice, have indicated positive results, suggesting the application of these compounds in enhancing physical endurance (Wu et al., 2014).
- Effect on Inflammatory Conditions : Pyrrolo derivatives have shown anti-inflammatory effects in rat models of ulcerative colitis. These compounds were compared with standard anti-inflammatory drugs like prednisolone, suggesting their effectiveness in reducing inflammation and contributing to the normalization of mucosal structures (Kotlyar et al., 2021).
Drug Metabolism and Molecular Interaction
- Iron Excretion Enhancement : Studies on monoanionic 3-hydroxypyrid-4-ones, structurally akin to pyrrolo compounds, have indicated their ability to mobilize iron into the bile and urine. This highlights the potential of such compounds in the treatment of iron-overload conditions (Molenda et al., 1994).
Propriétés
IUPAC Name |
1-benzyl-4-hydroxy-5,6-dihydropyrrolo[3,2-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-14-11-6-7-17(9-10-4-2-1-3-5-10)13(11)8-12(16-14)15(19)20/h1-8,12,16,18H,9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWDSPSRPLPQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C(NC(C=C32)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride](/img/structure/B1448868.png)
![8-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1448872.png)










